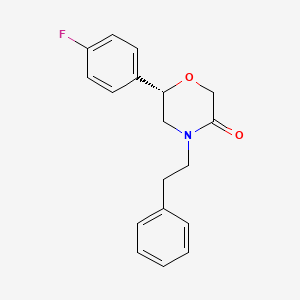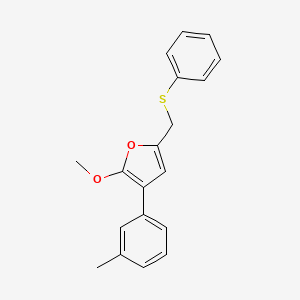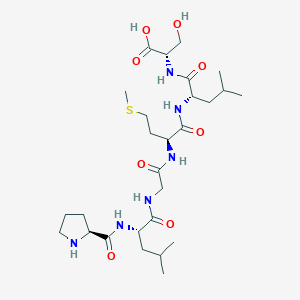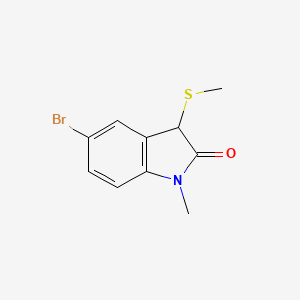![molecular formula C23H20FNS B12618638 4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene CAS No. 921937-66-8](/img/structure/B12618638.png)
4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene is an organic compound with the molecular formula C23H20FNS and a molecular weight of 361.475 g/mol . This compound is characterized by the presence of a butyl group, a fluoro group, and an isothiocyanate group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production methods also emphasize safety and environmental considerations, such as the use of green solvents and waste minimization techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and isothiocyanate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles, such as thiols and amines, forming covalent bonds. This reactivity is exploited in various applications, including the modification of proteins and other biomolecules. The fluoro group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparación Con Compuestos Similares
Similar Compounds
Potassium 4-tert-butylphenyltrifluoroborate: A similar compound used in Suzuki-Miyaura coupling reactions.
4-tert-Butylphenylboronic acid: Another related compound used in organic synthesis.
Uniqueness
4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene is unique due to the presence of both fluoro and isothiocyanate groups, which confer distinct chemical properties. The combination of these functional groups allows for versatile reactivity and application in various fields, setting it apart from other similar compounds.
Propiedades
Número CAS |
921937-66-8 |
|---|---|
Fórmula molecular |
C23H20FNS |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
4-[4-(4-butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene |
InChI |
InChI=1S/C23H20FNS/c1-2-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21-13-14-23(25-16-26)22(24)15-21/h5-15H,2-4H2,1H3 |
Clave InChI |
HUCVSUNVYRMLLA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C=C3)N=C=S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione](/img/structure/B12618575.png)



![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester](/img/structure/B12618588.png)

![3-(2-bromophenoxy)-7-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B12618596.png)
![N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12618598.png)

![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)
![{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12618629.png)

